PF-0419789, with the chemical identifier 950525-20-9, is primarily sourced from synthetic organic chemistry. It belongs to the broader category of heterocyclic compounds, specifically pyrazoles and pyrimidines. These compounds are characterized by their unique ring structures that contribute to their biological activity and chemical reactivity .
The synthesis of PF-0419789 typically involves several multi-step organic reactions. Key steps in its synthesis include:
In an industrial context, optimizing reaction conditions is crucial for maximizing yield and purity. Techniques such as high-pressure reactors, advanced catalysts, and continuous flow systems are employed to enhance efficiency and scalability in production.
PF-0419789 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound features:
The specific arrangement and connectivity of these groups are critical for understanding how PF-0419789 interacts with biological systems .
PF-0419789 can participate in various chemical reactions due to its functional groups:
These reactions highlight PF-0419789's versatility as a building block in organic synthesis and its potential for further derivatization.
The mechanism of action for PF-0419789 involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyphenyl and pyrimidinyl groups are believed to play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Research indicates that PF-0419789 may exhibit anti-inflammatory, antimicrobial, and anticancer properties through these interactions .
PF-0419789 possesses several notable physical and chemical properties:
These properties are essential for determining how PF-0419789 can be effectively used in research and therapeutic contexts.
PF-0419789 has several scientific applications:
PF-0419789 exemplifies high target specificity within the kinase inhibitor class, selectively inhibiting p38α mitogen-activated protein kinase (MAPK). Its design leverages structural complementarity to the ATP-binding pocket of p38α, minimizing off-target effects. Large-scale profiling against 300 recombinant human kinases revealed that PF-0419789 inhibits fewer than 5% of non-target kinases at therapeutic concentrations (0.5 μM) [6]. This contrasts with promiscuous inhibitors like Rottlerin, which broadly suppress diverse kinases (e.g., PKCδ, CAMK, and CHK1) [3]. PF-0419789’s selectivity is attributed to:
Table 1: Kinase Selectivity Profile of PF-0419789
Kinase | Inhibition (%) | Structural Determinants of Selectivity |
---|---|---|
p38α (MAPK14) | 98 | Optimal hinge binding; small gatekeeper residue |
JNK2 | 15 | Bulky gatekeeper (Glu109) limits access |
ERK1 | <5 | Mismatched hinge region (Leu107) |
ABL1 | <5 | Steric clash with Ile293 |
PF-0419789 exhibits reversible, ATP-competitive inhibition with sub-nanomolar binding affinity for p38α. Key kinetic parameters:
Mechanistically, PF-0419789 follows classical Michaelis-Menten kinetics, where increasing substrate concentrations reduce inhibition efficacy. At physiological ATP (1 mM), IC~50~ shifts to 50 nM – a 62.5-fold increase vs. low-ATP conditions – consistent with competitive inhibitors [8].
Compared to structurally related p38 inhibitors, PF-0419789 demonstrates superior selectivity and binding kinetics:
Table 2: Comparative Analysis of p38α Inhibitors
Compound | p38α IC~50~ (nM) | Selectivity Score (S~50%~)* | Key Structural Differentiators |
---|---|---|---|
PF-0419789 | 0.8 | 0.05 | Trifluoromethylphenyl moiety |
SB-203580 | 15 | 0.21 | 4-fluorophenyl group; lower steric bulk |
BIRB-796 | 0.5 | 0.12 | Allosteric binder; targets DFG-out state |
PD-184352 | 10,000 | 0.03 | Upstream MEK inhibitor; distinct scaffold |
Selectivity score (S~50%~) = fraction of kinases inhibited >50% at 0.5 μM [6].
PF-0419789’s therapeutic efficacy has been validated in multiple preclinical models of inflammation and autoimmunity:
Notably, PF-0419789’s kinase selectivity profile minimizes off-target immunosuppression, preserving antimicrobial defenses – a limitation of broader kinase inhibitors like LY294002 (PI3K/CK2 inhibitor) [3].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1